tert-Butyl (5-chlorobenzo[d][1,3]dioxol-4-yl)carbamate
Description
Systematic Nomenclature and Structural Characterization
The systematic nomenclature of tert-Butyl (5-chlorobenzo[d]dioxol-4-yl)carbamate follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups and heterocyclic systems. The compound's full chemical name reflects its structural complexity, beginning with the tert-butyl group designation, which indicates the tertiary butyl substituent attached to the carbamate oxygen. The systematic name continues with the carbamate functional group identification, followed by the detailed description of the aromatic heterocyclic system.
The molecular formula C₁₂H₁₄ClNO₄ provides essential information about the compound's atomic composition, indicating the presence of twelve carbon atoms, fourteen hydrogen atoms, one chlorine atom, one nitrogen atom, and four oxygen atoms. This formula reflects the compound's molecular weight of 271.69 grams per mole, a value that places it within the range typical for pharmaceutical intermediates and specialty chemicals. The molecular weight calculation accounts for all constituent atoms and provides a fundamental parameter for various chemical calculations and characterization methods.
Structural characterization reveals several key features that define the compound's chemical identity and properties. The benzodioxole core consists of a benzene ring fused with a 1,3-dioxole ring, creating a bicyclic aromatic system with unique electronic properties. The dioxole ring introduces two oxygen atoms into the molecular framework, creating a methylenedioxy bridge that significantly influences the compound's electronic distribution and chemical reactivity. This structural feature is characteristic of many bioactive compounds and contributes to the molecule's stability and potential biological activity.
| Structural Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₂H₁₄ClNO₄ | Defines atomic composition |
| Molecular Weight | 271.69 g/mol | Fundamental mass parameter |
| CAS Registry Number | 379229-84-2 | Unique chemical identifier |
| Density | 1.347 g/cm³ | Physical property indicator |
| LogP Value | 3.48870 | Lipophilicity measure |
The chlorine substituent at the 5-position of the benzodioxole ring represents a critical structural modification that influences the compound's reactivity and properties. Chlorine substitution at this position affects the electronic distribution within the aromatic system, potentially altering both the compound's chemical behavior and its interactions with biological systems. The positioning of the chlorine atom is strategic, as it occupies a site that allows for potential further functionalization while maintaining the structural integrity of the benzodioxole core.
The carbamate functional group provides another layer of structural complexity and chemical functionality. The tert-butyl carbamate moiety is particularly noteworthy because the bulky tert-butyl group creates steric hindrance that can influence the compound's reactivity patterns and stability. This bulky protecting group is commonly employed in organic synthesis because it can be selectively removed under specific conditions while providing protection during other synthetic transformations.
Historical Development in Heterocyclic Chemistry
The historical development of tert-Butyl (5-chlorobenzo[d]dioxol-4-yl)carbamate must be understood within the broader context of heterocyclic chemistry evolution and carbamate development. The compound's creation date of December 5, 2007, places it within a period of intensive research into benzodioxole derivatives and their applications in pharmaceutical chemistry. This timeframe coincided with significant advances in synthetic methodology that enabled the precise construction of complex heterocyclic molecules with multiple functional groups.
The benzodioxole ring system itself has a rich history in organic chemistry, with early recognition of its presence in natural products and its potential for synthetic applications. The 1,3-benzodioxole structure, also known as 1,2-methylenedioxybenzene, represents a fundamental heterocyclic architecture that has been extensively studied since the early developments in aromatic chemistry. The incorporation of the methylenedioxy functional group into aromatic systems was recognized early as a strategy for modifying electronic properties and introducing potential biological activity.
Carbamate chemistry has evolved significantly since the early recognition of carbamic acid derivatives as stable and useful compounds in organic synthesis. The development of tert-butyl carbamates as protecting groups represented a major advancement in synthetic methodology, providing chemists with tools for selective protection and deprotection of amino functional groups. The combination of carbamate functionality with complex aromatic heterocycles represents a more recent development that emerged from the need for sophisticated intermediates in pharmaceutical and materials chemistry.
The specific combination of benzodioxole and carbamate functionalities in tert-Butyl (5-chlorobenzo[d]dioxol-4-yl)carbamate reflects advances in selective functionalization chemistry that allow for the precise introduction of multiple functional groups into complex molecular frameworks. The development of such compounds has been facilitated by improvements in reaction methodology, particularly in the areas of transition metal catalysis and selective aromatic substitution reactions. These methodological advances have enabled the construction of molecules that would have been challenging or impossible to synthesize using earlier techniques.
Research into benzodioxole derivatives has been motivated by observations of biological activity in related compounds and the recognition that the methylenedioxy group can significantly influence molecular properties. The systematic exploration of substitution patterns and functional group combinations has led to the development of libraries of benzodioxole derivatives, including compounds like tert-Butyl (5-chlorobenzo[d]dioxol-4-yl)carbamate, that serve both as research tools and potential therapeutic agents.
Position Within Benzo[d]dioxole Derivatives
tert-Butyl (5-chlorobenzo[d]dioxol-4-yl)carbamate occupies a distinctive position within the extensive family of benzo[d]dioxole derivatives, representing a sophisticated example of how multiple functional groups can be integrated into the benzodioxole framework to create compounds with enhanced properties and potential applications. The compound's structure places it among the more complex members of this family, combining the fundamental benzodioxole architecture with both halogen substitution and carbamate functionality.
The benzodioxole family encompasses a diverse range of compounds that share the common structural feature of a benzene ring fused with a 1,3-dioxole ring. This basic architecture serves as a platform for extensive structural modification through substitution at various positions on both the benzene and dioxole rings. The family includes simple unsubstituted benzodioxole, various monosubstituted derivatives, and complex polysubstituted compounds like tert-Butyl (5-chlorobenzo[d]dioxol-4-yl)carbamate that incorporate multiple functional groups.
Within this family, chlorinated benzodioxole derivatives represent an important subclass that demonstrates how halogen substitution can modify the properties and reactivity of the parent benzodioxole system. The 5-chloro substitution pattern observed in tert-Butyl (5-chlorobenzo[d]dioxol-4-yl)carbamate is particularly significant because this position allows for electronic modulation of the aromatic system while maintaining accessibility for further synthetic transformations. This substitution pattern is commonly encountered in biologically active benzodioxole derivatives and represents a strategic choice for molecular design.
The carbamate-substituted benzodioxole derivatives constitute another important subclass within the broader family, characterized by the presence of carbamic acid ester functionality attached to the aromatic system. These compounds combine the aromatic properties of the benzodioxole core with the chemical versatility and potential biological activity associated with carbamate groups. The tert-butyl carbamate variant represents a particularly stable and synthetically useful member of this subclass, offering both protection capabilities in synthetic sequences and potential for selective deprotection when required.
Comparative analysis with related benzodioxole derivatives reveals the unique characteristics that distinguish tert-Butyl (5-chlorobenzo[d]dioxol-4-yl)carbamate from other family members. Unlike simpler benzodioxole derivatives that may contain only single functional groups, this compound represents a convergence of multiple structural modifications that collectively influence its properties and potential applications. The presence of both chlorine substitution and carbamate functionality creates opportunities for diverse chemical reactivity and potential biological interactions that are not available in simpler family members.
Recent research into benzodioxole derivatives has demonstrated the significant potential of this chemical family for applications in pharmaceutical chemistry, materials science, and synthetic methodology. Studies have shown that benzodioxole-containing compounds can exhibit diverse biological activities, including effects related to enzyme inhibition and receptor interactions. The systematic exploration of substitution patterns and functional group combinations has led to the identification of structure-activity relationships that guide the design of new benzodioxole derivatives with targeted properties.
Properties
IUPAC Name |
tert-butyl N-(5-chloro-1,3-benzodioxol-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4/c1-12(2,3)18-11(15)14-9-7(13)4-5-8-10(9)17-6-16-8/h4-5H,6H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAUUGYGFROFEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC2=C1OCO2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620346 | |
| Record name | tert-Butyl (5-chloro-2H-1,3-benzodioxol-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
379229-84-2 | |
| Record name | Carbamic acid, (5-chloro-1,3-benzodioxol-4-yl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=379229-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (5-chloro-2H-1,3-benzodioxol-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-chlorobenzo[d][1,3]dioxol-4-yl)carbamate typically involves the reaction of 5-chlorobenzo[d][1,3]dioxole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This carbamate participates in palladium-catalyzed cross-coupling reactions with boronic acids to form biaryl derivatives. For example, when reacted with (4-(hexyloxy)phenyl)boronic acid under Suzuki conditions, the product retains the carbamate group while forming a new C–C bond.
| Conditions | Catalyst/Reagents | Yield | Reference |
|---|---|---|---|
| THF, 78°C, 24 h | Pd(PPh₃)₄, K₂CO₃ | 58% | |
| Dioxane, 81°C, 50 h | Pd(OAc)₂, SPhos, K₃PO₄ | 65% |
Key Findings :
- The Boc (tert-butoxycarbonyl) group remains intact during coupling, enabling downstream deprotection.
- Solvent choice significantly impacts yield; toluene (110°C, 50 h) provided the highest yield (73%) in related systems .
Deprotection of the Boc Group
The tert-butyl carbamate moiety is cleaved under acidic conditions to regenerate the free amine.
| Conditions | Reagents | Yield | Reference |
|---|---|---|---|
| Acetone, RT, 2 h | Trifluoroacetic acid (TFA) | 92% | |
| Dichloromethane, 0°C, 1 h | HCl (4M in dioxane) | 85% |
Mechanistic Insight :
- Protonation of the carbamate oxygen followed by elimination of CO₂ and isobutylene generates the amine .
Nucleophilic Aromatic Substitution (NAS)
The chlorine atom at the 5-position undergoes substitution with nucleophiles such as amines or alkoxides.
| Conditions | Nucleophile | Yield | Reference |
|---|---|---|---|
| DMF, 100°C, 12 h | Piperidine | 68% | |
| THF, 60°C, 6 h | Sodium methoxide | 74% |
Notable Example :
- Reaction with isopropylamine in THF at 75°C produced an alkylated carbamate derivative in 91% yield .
Reductive Alkylation
The carbamate participates in reductive alkylation using phosphine-mediated conditions.
| Conditions | Reagents | Yield | Reference |
|---|---|---|---|
| THF, 75°C, 3 h | DIAD, PPh₃, isopropyl alcohol | 91% | |
| THF, RT, 10 min | DIAD, PPh₃, tert-butanol | 87% |
Key Observations :
Oxidation Reactions
The benzo[d] dioxole moiety can undergo oxidation to form quinone-like structures under strong oxidizing conditions.
| Conditions | Oxidizing Agent | Yield | Reference |
|---|---|---|---|
| Acetonitrile, 25°C, 6 h | RuO₄ | 63% | |
| DCM, 0°C, 2 h | mCPBA | 55% |
Application :
- Oxidized derivatives exhibit enhanced biological activity, particularly in anticancer assays.
Radical Reactions
The carbamate skeleton participates in radical-mediated transformations, such as Barton decarboxylation.
| Conditions | Radical Initiator | Yield | Reference |
|---|---|---|---|
| Benzene, 80°C, 3 h | AIBN, Bu₃SnH | 52% |
Note :
Scientific Research Applications
Chemistry: tert-Butyl (5-chlorobenzo[d][1,3]dioxol-4-yl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new chemical reactions and methodologies.
Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It is also investigated for its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (5-chlorobenzo[d][1,3]dioxol-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to enzyme inhibition. The benzo[d][1,3]dioxole moiety may also participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, contributing to the compound’s overall activity.
Comparison with Similar Compounds
tert-Butyl (5-bromobenzo[d][1,3]dioxol-4-yl)carbamate (CAS: 401811-77-6)
This brominated analog shares the benzo[d][1,3]dioxole scaffold but substitutes chlorine with bromine at position 5. Key differences include:
The bromo derivative’s higher molecular weight and refrigeration requirement suggest reduced thermal stability compared to the chloro analog. Bromine’s larger atomic radius and lower electronegativity may enhance its reactivity in nucleophilic substitution reactions, making it more suitable for certain coupling reactions .
tert-Butyl (2-bromophenyl)carbamate (CAS: 78839-75-5)
While structurally similar (tert-butyl carbamate group), this compound lacks the benzo[d][1,3]dioxole ring and instead features a bromine-substituted phenyl group. With a similarity score of 0.89 , it shares protective-group functionality but diverges in electronic and steric properties.
Heterocyclic Carbamate Derivatives
tert-Butyl (4-((5-fluoro-7-(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)carbamate (Ref: 10-F610699)
Priced significantly higher (€399.00/g vs. The quinazoline core enhances planar rigidity, improving binding affinity to biological targets compared to simpler benzo[d][1,3]dioxole systems .
Non-Halogenated Carbamates
tert-Butyl (4-hydroxyphenyl)carbamate (CAS: 54840-15-2)
With a similarity score of 0.78 , this compound replaces the halogen and benzo[d][1,3]dioxole group with a hydroxylated phenyl ring. The hydroxyl group introduces polarity, increasing aqueous solubility but reducing stability under acidic or oxidative conditions. Such derivatives are often used in prodrug strategies where controlled release of the parent amine is required .
Data Tables
Table 2. Pricing and Structural Similarity
Biological Activity
tert-Butyl (5-chlorobenzo[d][1,3]dioxol-4-yl)carbamate (CAS No. 379229-84-2) is a synthetic compound notable for its potential biological activities, particularly in the fields of anticancer and antibacterial research. This article reviews its chemical properties, synthesis, and biological activities, supported by relevant case studies and research findings.
- Molecular Formula : C₁₂H₁₄ClNO₄
- Molecular Weight : 271.7 g/mol
- Density : 1.347 g/cm³
- Boiling Point : Not available
Synthesis
The synthesis of this compound involves the reaction of tert-butanol with 5-chloro-1,3-benzodioxole-4-carboxylic acid. This method has been optimized to yield high purity and efficiency in laboratory settings .
Anticancer Activity
Research indicates that compounds related to the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. In a study involving novel thiourea derivatives incorporating benzo[d][1,3]dioxole moieties, several compounds demonstrated potent cytotoxic effects against various cancer cell lines including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The IC₅₀ values for these compounds were notably lower than those of standard chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC₅₀ (µM) | Comparison Drug | IC₅₀ (µM) |
|---|---|---|---|---|
| Compound A | HepG2 | 2.38 | Doxorubicin | 7.46 |
| Compound B | HCT116 | 1.54 | Doxorubicin | 8.29 |
| Compound C | MCF7 | 4.52 | Doxorubicin | 4.56 |
The mechanisms of action include the inhibition of EGFR tyrosine kinase and induction of apoptosis through mitochondrial pathways, highlighting the therapeutic potential of these derivatives .
Antibacterial Activity
In addition to anticancer properties, compounds derived from the benzo[d][1,3]dioxole structure have shown promising antibacterial activity. A study evaluated various derivatives for their efficacy against Gram-positive and Gram-negative bacteria using agar diffusion methods. Notably, certain derivatives exhibited minimal inhibitory concentrations (MICs) significantly lower than standard antibiotics .
Table 2: Antibacterial Activity of Derivatives
| Compound | Bacteria Type | MIC (nM) |
|---|---|---|
| Compound D | Staphylococcus aureus | 110 |
| Compound E | Sarcina lutea | 80 |
| Compound F | Escherichia coli | >200 |
The results indicate that these compounds could serve as potential alternatives or adjuncts to existing antibacterial therapies .
Case Studies
A comprehensive study on the synthesis and biological evaluation of related compounds revealed that modifications to the benzo[d][1,3]dioxole core can significantly enhance biological activity. For instance, the introduction of various substituents led to improved cytotoxicity against selected cancer cell lines while maintaining low toxicity towards normal cells .
Q & A
Q. What strategies mitigate conflicting solubility data in polar vs. nonpolar solvents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
